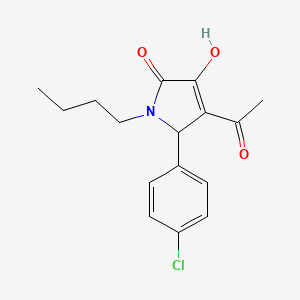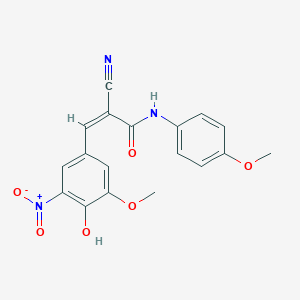![molecular formula C15H16N2O B5090087 N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
N-[1-(4-biphenylyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-biphenylyl)ethyl]urea, also known as BPU, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. BPU belongs to the class of urea-based compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-[1-(4-biphenylyl)ethyl]urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-[1-(4-biphenylyl)ethyl]urea has been shown to inhibit topoisomerase II, which is involved in DNA replication and repair. It also inhibits the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival. N-[1-(4-biphenylyl)ethyl]urea has also been found to inhibit histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
N-[1-(4-biphenylyl)ethyl]urea has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes. N-[1-(4-biphenylyl)ethyl]urea also reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines. It has been found to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-[1-(4-biphenylyl)ethyl]urea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily synthesized in large quantities and has a long shelf life. However, N-[1-(4-biphenylyl)ethyl]urea has some limitations, including its low water solubility and potential toxicity at high doses. It is important to use appropriate safety measures when handling N-[1-(4-biphenylyl)ethyl]urea in lab experiments.
将来の方向性
There are several future directions for research on N-[1-(4-biphenylyl)ethyl]urea. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[1-(4-biphenylyl)ethyl]urea has been found to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of research is its potential as an antiviral agent against emerging viruses such as Zika and Ebola. N-[1-(4-biphenylyl)ethyl]urea may also have applications in the field of regenerative medicine, as it has been found to promote the growth of new blood vessels.
Conclusion:
In conclusion, N-[1-(4-biphenylyl)ethyl]urea is a promising compound for scientific research. Its diverse biological activities and ease of synthesis make it an attractive candidate for further study. N-[1-(4-biphenylyl)ethyl]urea has shown potential as a therapeutic agent for various diseases and may have applications in the fields of neurodegenerative diseases, antiviral therapy, and regenerative medicine. Further research is needed to fully understand the mechanisms of action and potential uses of N-[1-(4-biphenylyl)ethyl]urea.
合成法
N-[1-(4-biphenylyl)ethyl]urea can be synthesized by reacting 4-biphenylcarboxylic acid with ethylenediamine, followed by the addition of urea under reflux conditions. The final product is obtained after purification by recrystallization. The purity of N-[1-(4-biphenylyl)ethyl]urea can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-[1-(4-biphenylyl)ethyl]urea has shown promising results in various scientific research areas. It has been studied for its anticancer, anti-inflammatory, antiviral, and antifungal activities. N-[1-(4-biphenylyl)ethyl]urea has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[1-(4-biphenylyl)ethyl]urea has demonstrated antiviral activity against herpes simplex virus and antifungal activity against Candida albicans.
特性
IUPAC Name |
1-(4-phenylphenyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(17-15(16)18)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLEYAIEUBXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylphenyl)ethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)

![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)


![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5090066.png)
![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)